2,6-Naphthalenedisulfonic acid disodium
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Overview
Description
2,6-Naphthalenedisulfonic acid, sodium salt (1:2) is an organic compound with the chemical formula C10H6(SO3Na)2. It is a disodium salt of naphthalenedisulfonic acid and is commonly used in various industrial and scientific applications. This compound is known for its excellent solubility in water and its ability to act as a surfactant and chelating agent .
Preparation Methods
The synthesis of 2,6-Naphthalenedisulfonic acid, sodium salt (1:2) primarily involves a sulfonation reaction followed by neutralization. The process begins with the sulfonation of naphthalene using concentrated sulfuric acid to produce 2,6-naphthalenedisulfonic acid. This intermediate is then neutralized with sodium hydroxide to form the disodium salt . The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent oxidation.
Chemical Reactions Analysis
2,6-Naphthalenedisulfonic acid, sodium salt (1:2) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonated naphthoquinones.
Reduction: It can be reduced to form naphthalenesulfonic acids.
Substitution: The sulfonic acid groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Naphthalenedisulfonic acid, sodium salt (1:2) has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: This compound is used in biochemical assays and as a staining agent in microscopy.
Industry: It is used in the production of detergents, emulsifiers, and concrete additives.
Mechanism of Action
The mechanism of action of 2,6-Naphthalenedisulfonic acid, sodium salt (1:2) involves its ability to act as a surfactant and chelating agent. The sulfonic acid groups can interact with metal ions, forming stable complexes that enhance the solubility and stability of various compounds. This property is particularly useful in industrial applications where the compound is used to improve the dispersion of pigments and other additives .
Comparison with Similar Compounds
2,6-Naphthalenedisulfonic acid, sodium salt (1:2) can be compared with other similar compounds such as:
1,5-Naphthalenedisulfonic acid, sodium salt: This compound has similar properties but differs in the position of the sulfonic acid groups on the naphthalene ring.
1,6-Naphthalenedisulfonic acid, sodium salt: Another isomer with different sulfonic acid group positions, leading to variations in chemical reactivity and applications
The uniqueness of 2,6-Naphthalenedisulfonic acid, sodium salt (1:2) lies in its specific arrangement of sulfonic acid groups, which imparts distinct chemical and physical properties that are advantageous in various applications.
Properties
Molecular Formula |
C10H6Na2O6S2 |
---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
disodium;naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 |
InChI Key |
WZZLWPIYWZEJOX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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